1-{2,4-Dihydroxy-6-methoxy-3-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]phenyl}-3-(2,4-dihydroxyphenyl)prop-2-en-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,4-Dihydroxy-6-methoxy-3-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]phenyl}-3-(2,4-dihydroxyphenyl)prop-2-en-1-one typically involves the extraction from hops. The compound can be isolated using various chromatographic techniques, including high-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from hops, followed by purification processes. The use of supercritical fluid extraction (SFE) has been explored to enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-{2,4-Dihydroxy-6-methoxy-3-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]phenyl}-3-(2,4-dihydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydrochalcones.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Ethers and esters
Scientific Research Applications
1-{2,4-Dihydroxy-6-methoxy-3-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]phenyl}-3-(2,4-dihydroxyphenyl)prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential in treating cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of nutraceuticals and functional foods.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits biofilm formation.
Anticancer Activity: Induces apoptosis, inhibits cell proliferation, and modulates signaling pathways such as NF-κB and MAPK.
Comparison with Similar Compounds
Similar Compounds
Xanthohumol B: Another prenylated chalcone with similar biological activities.
Isoxanthohumol: A structural isomer with distinct pharmacological properties.
8-Prenylnaringenin: A potent phytoestrogen with anti-cancer properties.
Uniqueness
1-{2,4-Dihydroxy-6-methoxy-3-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]phenyl}-3-(2,4-dihydroxyphenyl)prop-2-en-1-one is unique due to its broad spectrum of biological activities and its potential as a lead compound for drug development .
Properties
IUPAC Name |
1-[2,4-dihydroxy-6-methoxy-3-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O6/c1-15(2)6-7-18(16(3)4)12-20-23(30)14-24(32-5)25(26(20)31)21(28)11-9-17-8-10-19(27)13-22(17)29/h6,8-11,13-14,18,27,29-31H,3,7,12H2,1-2,4-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAPWPAWQGDOMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C(=C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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